Maintenance of Potent Antiplasmodial Activity Against Chloroquine-Resistant P. falciparum Compared to 7-Chloro Analogs
In a structure-activity relationship (SAR) study of 7-substituted 4-aminoquinolines (AQs), compounds with 7-bromo or 7-iodo substituents were found to be as potent as their 7-chloro counterparts against chloroquine-susceptible and -resistant strains of P. falciparum [1]. This is a key finding, as chloroquine resistance is a major challenge in malaria treatment. The data shows that 7-bromo-AQ analogs retain low nanomolar activity, which is comparable to the highly active 7-chloro-AQ series.
| Evidence Dimension | In vitro antiplasmodial activity |
|---|---|
| Target Compound Data | 7-bromo-4-aminoquinoline derivatives: IC50s of 3-12 nM |
| Comparator Or Baseline | 7-chloro-4-aminoquinoline derivatives (including chloroquine): IC50s of 3-12 nM |
| Quantified Difference | Comparable potency (IC50 values in the same low nanomolar range). |
| Conditions | In vitro assay against chloroquine-susceptible and -resistant P. falciparum strains. |
Why This Matters
This evidence suggests that replacing the 7-chloro group with a 7-bromo group in this chemotype maintains high antiplasmodial potency, even against drug-resistant parasites, making 7-bromo intermediates valuable for developing next-generation antimalarials.
- [1] De, D., et al. (1998). Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4918-4926. View Source
